N-(3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙基)-3-甲氧基-2-甲基-2H-吲唑-6-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide is a useful research compound. Its molecular formula is C18H19N7O2 and its molecular weight is 365.397. The purity is usually 95%.
BenchChem offers high-quality N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
当然!以下是对化合物“N-(3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙基)-3-甲氧基-2-甲基-2H-吲唑-6-甲酰胺”,也称为“3-甲氧基-2-甲基-N-(3-{[1,2,4]三唑并[1,5-a]嘧啶-6-基}丙基)-2H-吲唑-6-甲酰胺”的科学研究应用的全面分析。
癌症治疗
该化合物已显示出作为CDK2抑制剂的潜力,这是癌症治疗的有希望的靶点。CDK2抑制剂可以选择性地靶向肿瘤细胞,抑制它们的生长和增殖。研究表明,类似化合物的衍生物对包括MCF-7(乳腺癌)、HCT-116(结肠癌)和HepG-2(肝癌)在内的各种癌细胞系表现出显著的细胞毒活性 .
抗增殖活性
该化合物已对其对人癌细胞的抗增殖活性进行了评估。研究表明,它可以通过干扰细胞周期进程和诱导凋亡来抑制癌细胞的生长。这使其成为开发新型抗癌药物的宝贵候选者 .
心血管疾病
含有1,2,4-三唑并[1,5-a]嘧啶骨架的化合物已被研究用于其在治疗心血管疾病中的潜力。这些化合物可以作为参与心血管疾病的特定酶和受体的抑制剂,为治疗干预提供了新的途径 .
2型糖尿病
研究还探讨了该化合物在管理2型糖尿病中的应用。该化合物调节某些生物途径的能力使其成为开发可以帮助调节血糖水平和改善胰岛素敏感性的药物的潜在候选者 .
增生性疾病
该化合物在治疗增生性疾病方面有应用,增生性疾病的特点是细胞过度增殖。通过抑制参与细胞增殖的关键酶和途径,该化合物可以帮助管理牛皮癣和某些类型的癌症等疾病 .
材料科学
除了药物化学之外,该化合物在材料科学中也有应用。其独特的化学结构使其可用于开发具有特定性能的新材料,例如增强的热稳定性和机械强度 .
含能材料
该化合物的衍生物已被研究用于其作为含能材料的潜力。这些材料由于其良好的热稳定性和不敏感性而被用于各种应用,包括推进剂和炸药 .
合成方法
该化合物在合成方法领域也很有价值。它可以使用环保、无催化剂的微波条件方法合成,证明了广泛的底物范围和良好的官能团耐受性。这使其成为在有机化学中开发新的合成路线和方法的有用化合物 .
作用机制
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase to the S phase and is therefore essential for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity of CDK2 . This results in the disruption of the cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . CDK2 is responsible for the phosphorylation of key components necessary for cell proliferation. This can result in the induction of apoptosis within cells .
Pharmacokinetics
These studies help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant alterations in cell cycle progression, leading to cell cycle arrest and the induction of apoptosis within cells . This can lead to the inhibition of the growth of cancer cells .
生物活性
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
- Molecular Formula : C15H18N6O2
- Molecular Weight : 302.34 g/mol
- IUPAC Name : N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide
Research indicates that compounds similar to N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide exhibit various biological activities primarily through:
- Inhibition of Kinases : Many triazolo compounds inhibit receptor tyrosine kinases (RTKs), such as the AXL receptor, which is implicated in cancer progression and metastasis. Inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Antiproliferative Effects : Studies have shown that derivatives of triazolo compounds have significant antiproliferative effects against various cancer cell lines. For instance, certain triazolo derivatives demonstrated IC50 values in the low micromolar range against HeLa and A549 cell lines .
- Antimicrobial Activity : Some compounds in this class also exhibit antimicrobial properties, inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
A study evaluated the antiproliferative effects of various triazolo derivatives on human cancer cell lines. The results showed that certain derivatives had IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin and 5-fluorouracil. For example:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Triazolo Derivative 1 | HeLa | 0.53 |
Triazolo Derivative 2 | A549 | 0.78 |
Doxorubicin | HeLa | 7.26 |
5-Fluorouracil | A549 | 12.00 |
These findings suggest that the triazolo derivatives could serve as promising candidates for further development in cancer therapy .
Mechanistic Studies
In vivo studies using zebrafish models demonstrated that certain triazolo compounds could effectively reduce tumor mass without exhibiting toxicity to the host organism. This highlights their potential for therapeutic applications while minimizing adverse effects .
Pharmacological Applications
The compound's potential applications include:
- Cancer Therapy : Due to its ability to inhibit key signaling pathways involved in tumor growth and metastasis.
- Antimicrobial Treatments : Its efficacy against bacterial pathogens suggests possible uses in treating infections.
属性
IUPAC Name |
3-methoxy-2-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]indazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c1-24-17(27-2)14-6-5-13(8-15(14)23-24)16(26)19-7-3-4-12-9-20-18-21-11-22-25(18)10-12/h5-6,8-11H,3-4,7H2,1-2H3,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDPNROKPLBTHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)NCCCC3=CN4C(=NC=N4)N=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。